Dihomo-|A-linolenic Acid-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

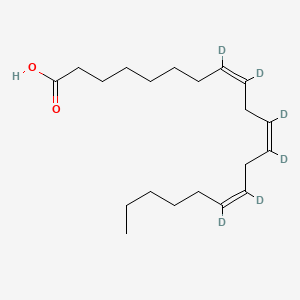

El Ácido Dihomo-γ-linolénico-d6 es una forma deuterada del Ácido Dihomo-γ-linolénico, un ácido graso poliinsaturado con 20 átomos de carbono y tres enlaces dobles cis. Este compuesto es significativo en el estudio de las vías metabólicas y la inflamación debido a su papel como precursor de varios lípidos bioactivos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El Ácido Dihomo-γ-linolénico-d6 se puede sintetizar mediante la elongación del Ácido γ-Linolénico, que implica la adición de dos átomos de carbono a la molécula de Ácido γ-Linolénico. Este proceso es típicamente catalizado por elongasas de ácidos grasos . La forma deuterada, Ácido Dihomo-γ-linolénico-d6, se prepara incorporando átomos de deuterio en posiciones específicas de la molécula. Esto se logra mediante el uso de reactivos y disolventes deuterados durante la síntesis .

Métodos de Producción Industrial

La producción industrial del Ácido Dihomo-γ-linolénico-d6 implica el uso de métodos biotecnológicos, como la fermentación de microorganismos genéticamente modificados que pueden producir el ácido graso deseado. Estos microorganismos se cultivan en medios deuterados para incorporar deuterio en el ácido graso .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Ácido Dihomo-γ-linolénico-d6 experimenta diversas reacciones químicas, que incluyen oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen oxígeno y peróxidos.

Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando halógenos como cloro o bromo en condiciones controladas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxigenados, formas reducidas del ácido graso y compuestos halogenados .

Aplicaciones Científicas De Investigación

El Ácido Dihomo-γ-linolénico-d6 se utiliza ampliamente en la investigación científica debido a su papel en las vías metabólicas y sus propiedades antiinflamatorias .

Química

En química, se utiliza como estándar en espectrometría de masas para la cuantificación del Ácido Dihomo-γ-linolénico .

Biología

En la investigación biológica, se utiliza para estudiar el metabolismo de los ácidos grasos poliinsaturados y su papel en los procesos celulares .

Medicina

En medicina, se investiga por sus posibles efectos terapéuticos en enfermedades inflamatorias, como la artritis reumatoide y la dermatitis atópica .

Industria

En la industria, se utiliza en la producción de suplementos dietéticos especializados y productos farmacéuticos .

Mecanismo De Acción

El Ácido Dihomo-γ-linolénico-d6 ejerce sus efectos al servir como precursor de varios lípidos bioactivos, incluidas las prostaglandinas y los leucotrienos . Estos lípidos desempeñan funciones cruciales en la inflamación y las respuestas inmunitarias. El compuesto se metaboliza por enzimas como la ciclooxigenasa y la lipooxigenasa, lo que lleva a la formación de mediadores antiinflamatorios y proinflamatorios .

Comparación Con Compuestos Similares

Compuestos Similares

Ácido Araquidónico: Otro ácido graso poliinsaturado con 20 átomos de carbono, pero con cuatro enlaces dobles cis.

Ácido γ-Linolénico: Un ácido graso de 18 carbonos con tres enlaces dobles cis.

Ácido Linoleico: Un ácido graso de 18 carbonos con dos enlaces dobles cis.

Singularidad

El Ácido Dihomo-γ-linolénico-d6 es único debido a su forma deuterada, lo que lo convierte en una herramienta valiosa en la espectrometría de masas y los estudios metabólicos. Su función como precursor de mediadores tanto antiinflamatorios como proinflamatorios también lo distingue de otros ácidos grasos similares .

Actividad Biológica

Dihomo-γ-linolenic acid-d6 (DGLA-d6) is a stable isotope of dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) that plays a significant role in various biological processes. This article explores the biological activities of DGLA-d6, including its metabolic pathways, anti-inflammatory properties, involvement in cancer biology, and potential therapeutic applications.

Overview of Dihomo-γ-Linolenic Acid

DGLA is derived from gamma-linolenic acid (GLA) and can be further metabolized to arachidonic acid (AA). It is primarily involved in the synthesis of eicosanoids, which are crucial lipid mediators that influence inflammation and cellular signaling pathways. DGLA can be converted into prostaglandin E1 (PGE1), which exhibits anti-inflammatory and anti-proliferative effects, making it a compound of interest in therapeutic research .

The metabolism of DGLA involves several key enzymes, including delta-6-desaturase (D6D) and delta-5-desaturase (D5D). These enzymes catalyze the conversion of linoleic acid to GLA and subsequently to DGLA and AA. Alterations in the activity of these enzymes can lead to imbalances in PUFA levels, contributing to various inflammatory diseases and conditions such as rheumatoid arthritis (RA) and cardiovascular diseases .

Table 1: Key Enzymes in DGLA Metabolism

| Enzyme | Function | Impact on Health |

|---|---|---|

| Delta-6-desaturase | Converts linoleic acid to gamma-linolenic acid | Deficiency linked to aging, RA |

| Delta-5-desaturase | Converts DGLA to arachidonic acid | Impacts eicosanoid production |

Anti-inflammatory Effects

DGLA has been shown to suppress inflammatory responses through its conversion to PGE1. Studies indicate that PGE1 can inhibit smooth muscle proliferation, reduce vascular cell adhesion, and promote vasodilation. This suggests potential benefits in managing conditions such as atherosclerosis and hypertension . Additionally, supplementation with GLA-rich oils containing DGLA has demonstrated improvements in joint pain and swelling in RA patients .

Anti-cancer Properties

Research highlights DGLA's potential anti-cancer effects. It has been observed that DGLA can inhibit the proliferation of cancer cells by enhancing lipid peroxidation and increasing free radical production. This mechanism may lead to apoptosis in tumor cells, particularly in breast cancer models where DGLA supplementation resulted in reduced tumor growth . Furthermore, its ability to modulate eicosanoid synthesis may play a role in preventing inflammation-driven tumorigenesis .

Clinical Studies

Recent clinical trials have explored the efficacy of DGLA supplementation in various health conditions:

- Allergic Reactions : A randomized controlled trial found that DGLA supplementation significantly reduced allergic symptoms caused by pollen exposure in healthy subjects. The study measured specific IgE levels before and after treatment, indicating a potential role for DGLA in managing allergic responses .

- Type 2 Diabetes : A nested case-control study linked high serum concentrations of DGLA with an increased risk of developing type 2 diabetes (T2D). The findings suggest that while elevated DGLA levels may indicate inflammation, they could also reflect metabolic dysregulation associated with T2D .

Table 2: Clinical Study Findings on DGLA

Propiedades

IUPAC Name |

(8Z,11Z,14Z)-8,9,11,12,14,15-hexadeuterioicosa-8,11,14-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-/i6D,7D,9D,10D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBAELRKJCKHQD-JALKMEHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Dihomo-γ-linolenic Acid-d6 used in the research instead of the non-deuterated Dihomo-γ-linolenic Acid?

A1: The research utilizes Dihomo-γ-linolenic Acid-d6 as an internal standard for the quantification of Dihomo-γ-linolenic Acid in serum samples using LC-MS/MS. [] Internal standards are crucial in mass spectrometry to correct for variations during sample preparation and ionization. Deuterated analogs, like Dihomo-γ-linolenic Acid-d6, are chemically similar to the target analyte but have a different mass due to the presence of heavier deuterium atoms. This mass difference allows for differentiation during mass spectrometry analysis, while the similar chemical behavior ensures that the internal standard undergoes similar extraction and ionization efficiencies as the target analyte.

Q2: What analytical method is used to detect Dihomo-γ-linolenic Acid and its deuterated counterpart in the study?

A2: The research employs Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) to detect and quantify Dihomo-γ-linolenic Acid and Dihomo-γ-linolenic Acid-d6. [] This technique combines the separation capabilities of liquid chromatography with the sensitivity and selectivity of mass spectrometry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.